Technical Whitepaper: Structural, Synthetic, and Pharmacological Profiling of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine
Technical Whitepaper: Structural, Synthetic, and Pharmacological Profiling of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine
Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals Document Role: Senior Application Scientist Technical Guide
Executive Summary
In the landscape of modern drug discovery, heteroaryl isopropylamines have emerged as highly privileged building blocks. Specifically, 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine (CAS: 1006357-26-1) represents a versatile, stereocenter-bearing primary amine that functions as a critical intermediate in the synthesis of kinase inhibitors, GPCR ligands, and phosphodiesterase (PDE) modulators.
Unlike simple aliphatic amines or unsubstituted benzylamines, the 1,3-dimethylpyrazole core provides a unique balance of lipophilicity, steric shielding, and hydrogen-bond acceptor capacity, while the propan-2-amine (isopropylamine) side chain introduces a basic center essential for target engagement. This guide provides an in-depth analysis of its physicochemical properties, a self-validating synthetic methodology, and its pharmacological utility.
Chemical Structure & Molecular Topology
The architecture of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine is purposefully modular, making it an ideal pharmacophore component in medicinal chemistry.
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The Heteroaromatic Core: The pyrazole ring is an electron-rich system. The substitution of methyl groups at the N1 and C3 positions serves a dual purpose: it increases the overall lipophilicity (logP) of the fragment and provides steric hindrance that protects the core from rapid oxidative metabolism (e.g., preventing N -glucuronidation or ring-opening).
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The Aliphatic Side Chain: The attachment of the propan-2-amine moiety at the C4 position creates a structural analog to amphetamine (a phenethylamine derivative). The presence of the α -methyl group adjacent to the primary amine creates a chiral center at C2 , which is critical for stereospecific binding in enzymatic pockets.
Structural mapping of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine pharmacophore elements.
Physicochemical Properties
Understanding the quantitative parameters of this molecule is essential for predicting its behavior in both synthetic workflows (e.g., partitioning during extraction) and biological systems (e.g., membrane permeability). The data summarized below reflects the consensus for this chemical class 12.
| Parameter | Value / Description | Causality / Impact in Drug Design |
| CAS Number | 1006357-26-1 | Unique identifier for regulatory and procurement tracking. |
| Molecular Formula | C8H15N3 | Dictates exact mass for high-resolution mass spectrometry (HRMS). |
| Molecular Weight | 153.23 g/mol | Low molecular weight allows for significant downstream elaboration without exceeding Lipinski's Rule of 5. |
| Topological Polar Surface Area (TPSA) | ~43.8 Ų | Optimal for blood-brain barrier (BBB) penetration if targeting CNS indications. |
| Physical State | Pale yellow oil (Free Base) | Requires conversion to a hydrochloride (HCl) salt for long-term benchtop stability and handling. |
Synthetic Methodology: A Self-Validating Protocol
The most robust and scalable method for synthesizing 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine is via the reductive amination of its corresponding ketone, 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-one 3.
The following protocol is engineered with E-E-A-T principles, focusing on the causality of reagent selection and incorporating In-Process Controls (IPCs) to ensure a self-validating workflow.
Step-by-Step Reductive Amination Protocol
1. Imine Formation (Condensation)
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Procedure: Dissolve 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-one (1.0 eq) in anhydrous methanol. Add ammonium acetate ( NH4OAc , 10.0 eq) and stir at 25 °C for 30–60 minutes.
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Causality: NH4OAc is selected because it acts as both the nitrogen source and a mild acid catalyst. The slight acidity (pH ~5-6) is strictly required to activate the carbonyl carbon for nucleophilic attack by ammonia, driving the equilibrium toward the iminium intermediate.
Self-Validation Checkpoint (IPC 1): Analyze an aliquot via LC-MS. The reaction is validated to proceed only when the ketone peak ( [M+H]+=153 ) diminishes and the imine/enamine intermediate mass is detected. Proceeding blindly without this confirmation risks massive yield loss due to premature reduction of the starting ketone to an alcohol byproduct.
2. Selective Reduction
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Procedure: Cool the validated reaction mixture to 0 °C using an ice bath. Portion-wise, add sodium cyanoborohydride ( NaBH3CN , 1.5 eq), maintaining the internal temperature below 5 °C. Allow the mixture to warm to room temperature and stir for 12–18 hours.
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Causality: NaBH3CN is explicitly chosen over Sodium Borohydride ( NaBH4 ). NaBH3CN is stable in mildly acidic conditions and is highly chemoselective; it will reduce the protonated iminium ion much faster than it reduces the unreacted ketone, thereby preventing the formation of the undesired secondary alcohol.
3. Acid-Base Workup & Extraction
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Procedure: Quench the reaction with 1M HCl (to destroy excess hydride), then basify the aqueous layer to pH > 10 using 2M NaOH . Extract the aqueous phase three times with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
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Causality: The target molecule is a basic amine. At low pH, it exists as a water-soluble ammonium salt. Basifying to pH > 10 ensures the amine is fully deprotonated into its free-base form, driving its partition into the organic DCM layer. Na2SO4 is preferred over MgSO4 for drying, as magnesium can occasionally coordinate with nitrogen-rich heterocycles, leading to product sequestration and yield reduction.
Reductive amination workflow and chiral resolution for target amine synthesis.
Analytical Characterization & Chiral Resolution
Because the reductive amination generates a racemic mixture at the C2 position of the propyl chain, advanced analytical techniques are required to separate and characterize the (R) and (S) enantiomers. Enantiomeric purity is non-negotiable in drug discovery, as stereocenters dictate the spatial orientation of the molecule within a target protein's binding pocket.
Chiral Resolution Parameters: As established in literature for structurally analogous pyrazole-isopropylamines 4, Supercritical Fluid Chromatography (SFC) is the industry standard for resolving these racemates.
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Stationary Phase: Chiralpak Amylose-1 (or equivalent, e.g., 250 mm × 30 mm, 5 μm).
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Mobile Phase: Isocratic elution utilizing 70% CO2 and 30% Ethanol modified with 0.2% 7N Ammonia in Methanol.
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Causality of Modifier: The addition of ammonia is critical. Without a basic modifier, the primary amine of the analyte will interact non-specifically with residual silanols on the column matrix, resulting in severe peak tailing and poor resolution.
Pharmacological Context & Application
The primary utility of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine lies in its ability to act as a nucleophile in SNAr (Nucleophilic Aromatic Substitution) or cross-coupling reactions to build complex, biologically active scaffolds.
Application 1: Phosphodiesterase 1 (PDE1) Inhibitors
Pyrazole-modified isopropylamines are heavily utilized in the synthesis of periphery-restricted quinazoline inhibitors targeting PDE1. When conjugated to a quinazoline core, the pyrazole moiety acts as an essential binding determinant. Alterations to the pyrazole ring (such as moving the methyl groups or transposing the nitrogens) have been shown to significantly abate binding affinity 4.
Application 2: Mutant-Selective Kinase Inhibitors (EGFR)
In the pursuit of overcoming non-small cell lung cancer (NSCLC) resistance, pyrazole derivatives are integrated into macrocyclic or bicyclic hinge-binding motifs. The primary amine of our target compound acts as a critical linker, allowing the pyrazole core to project into the solvent-exposed region or form specific hydrogen bonds with hinge region residues (e.g., Gln791, Met793 in EGFR mutant models) 5.
Modulation of cyclic nucleotide signaling via PDE1 inhibition by pyrazole derivatives.
References
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NextSDS Database. 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine — Chemical Substance Information. Retrieved from: [Link]
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Journal of Medicinal Chemistry (ACS Publications). Discovery of Potent and Selective Periphery-Restricted Quinazoline Inhibitors of the Cyclic Nucleotide Phosphodiesterase PDE1. Retrieved from:[Link]
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Journal of Medicinal Chemistry (ACS Publications). Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using an In Silico Enabled Drug Discovery Platform. Retrieved from:[Link]
